Ethyl 3-oxo-2-propylheptanoate

Vue d'ensemble

Description

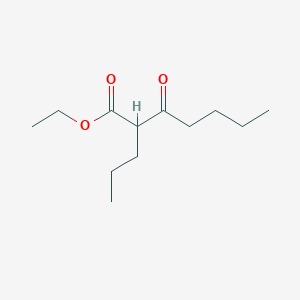

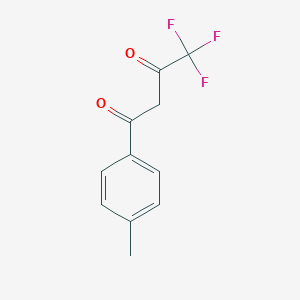

Ethyl 3-oxo-2-propylheptanoate is a chemical compound with the molecular formula C12H22O3 . It has a molecular weight of 214.30100 .

Synthesis Analysis

The synthesis of Ethyl 3-oxo-2-propylheptanoate involves the use of Ethyl valerate and Sodium ethoxide . The literature suggests that the reaction yield is approximately 62% . More detailed synthesis procedures can be found in the references .Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-2-propylheptanoate consists of 12 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact mass is 214.15700 .Physical And Chemical Properties Analysis

Ethyl 3-oxo-2-propylheptanoate has a density of 0.942g/cm3 . It has a boiling point of 253.765ºC at 760 mmHg . The flash point is 101.732ºC . The LogP value is 2.72510, indicating its lipophilicity .Applications De Recherche Scientifique

Agricultural Applications

Specific Scientific Field

Agriculture

Ethyl 3-oxo-2-propylheptanoate

finds practical use in plant protection. It has been employed since the 1990s to combat plant pathogenic bacteria that cause decay and harm agricultural crops during both the growing season and the postharvest phase .

Methods of Application

The compound can be applied through various methods, including foliar sprays, seed treatments, and soil drenches. Researchers have investigated its efficacy in controlling bacterial diseases in crops such as tomatoes, potatoes, and citrus fruits.

Results and Outcomes

Studies have reported positive outcomes, with reduced disease incidence and improved crop yield. Quantitative data on disease severity reduction and yield enhancement are available in scientific literature.

Biomedical and Therapeutic Applications

Specific Scientific Field

Biomedical Sciences

Summary

Chitosan derivatives, including Ethyl 3-oxo-2-propylheptanoate , have potential therapeutic applications. Researchers are exploring their use in wound healing, drug delivery, and tissue engineering.

Methods of Application

In wound healing, chitosan-based dressings containing the compound promote tissue regeneration. For drug delivery, nanoparticles loaded with therapeutic agents are prepared using chitosan derivatives.

Results and Outcomes

Studies demonstrate accelerated wound healing and controlled drug release. Quantitative data on wound closure rates and drug release profiles are available.

These are just three of the six unique applications of Ethyl 3-oxo-2-propylheptanoate . Its versatility and promising properties continue to drive research across various scientific fields. For further details, consult relevant scientific literature .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-oxo-2-propylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-4-7-9-11(13)10(8-5-2)12(14)15-6-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPHRBMRCNWSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(CCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540330 | |

| Record name | Ethyl 3-oxo-2-propylheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-2-propylheptanoate | |

CAS RN |

96610-56-9 | |

| Record name | Ethyl 3-oxo-2-propylheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

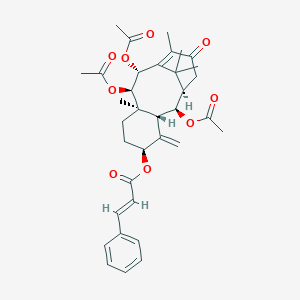

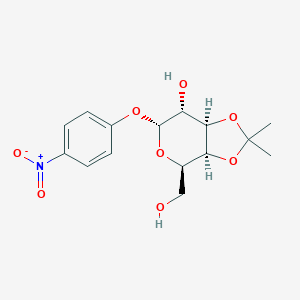

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

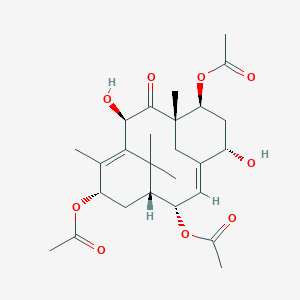

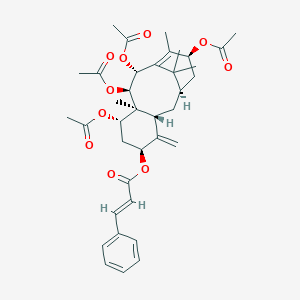

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

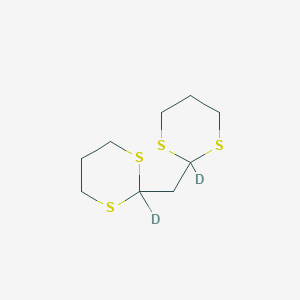

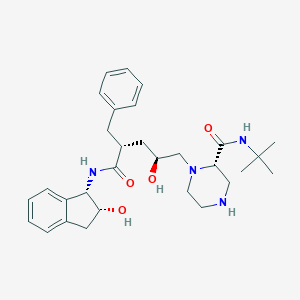

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)